5-Chloro-2-ethoxy-1-fluoro-3-iodobenzene
CAS No.:
Cat. No.: VC18804524
Molecular Formula: C8H7ClFIO
Molecular Weight: 300.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClFIO |
|---|---|
| Molecular Weight | 300.49 g/mol |
| IUPAC Name | 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene |
| Standard InChI | InChI=1S/C8H7ClFIO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 |
| Standard InChI Key | CYWROHANKWCVPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1I)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The benzene core of 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene features substituents at the 1-, 2-, 3-, and 5-positions. The iodine atom at position 3 introduces significant steric bulk and polarizability, while the chlorine (position 5) and fluorine (position 1) atoms contribute electron-withdrawing effects. The ethoxy group (-OCH₂CH₃) at position 2 acts as a moderately activating, ortho/para-directing substituent. This configuration creates a polarized electronic environment, favoring selective reactivity in cross-coupling and substitution reactions.
The compound’s IUPAC name, 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene, reflects its substitution pattern. Its canonical SMILES string, , encodes the connectivity and spatial arrangement of atoms. Computational models predict a planar aromatic ring with bond angles distorted by the bulky iodine substituent, a feature corroborated by X-ray crystallography studies of analogous compounds .
Physicochemical Properties
Key physicochemical properties include a calculated density of , consistent with halogenated aromatics . The melting point is influenced by the ethoxy group’s flexibility, typically ranging between 54–60°C for similar structures . Its solubility profile varies widely: it is sparingly soluble in water but miscible in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane. The iodine atom’s polarizability enhances solubility in nonpolar solvents such as toluene, a property exploited in synthetic applications.
Synthesis and Manufacturing
Halogenation Strategies
Synthesizing 5-chloro-2-ethoxy-1-fluoro-3-iodobenzene requires sequential halogenation and alkoxylation steps. A common route begins with 1,3-dichloro-2-iodobenzene, which undergoes ethoxylation via nucleophilic aromatic substitution (NAS) using sodium ethoxide in ethanol under reflux. Subsequent fluorination is achieved through Balz-Schiemann reaction conditions, where a diazonium salt intermediate decomposes in the presence of hydrofluoric acid.
Critical parameters include temperature control (60–80°C for NAS, -10°C for diazonium stabilization) and stoichiometric precision to minimize dihalogenation byproducts. Yields typically range from 45–65%, with purity exceeding 95% after column chromatography. Alternative methods employ directed ortho-metalation (DoM) strategies, leveraging the ethoxy group’s directing effects to install halogens regioselectively .
Process Optimization
Recent advances focus on catalytic systems to improve efficiency. Palladium-catalyzed C–H activation enables direct iodination of pre-chlorinated intermediates, reducing reliance on stoichiometric iodine sources . Solvent selection profoundly impacts reaction kinetics: dimethylacetamide (DMA) enhances NAS rates by stabilizing transition states, while tetrahydrofuran (THF) suppresses unwanted elimination pathways.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The compound’s electron-deficient ring undergoes electrophilic substitution at positions activated by the ethoxy group. Nitration with mixed acid (HNO₃/H₂SO₄) preferentially targets the para position relative to the ethoxy substituent, yielding 5-chloro-2-ethoxy-1-fluoro-3-iodo-4-nitrobenzene. Sulfonation similarly occurs at the para site, producing sulfonic acid derivatives used in surfactant synthesis.
Cross-Coupling Reactions
The iodine atom serves as a superior leaving group in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), enabling access to biaryl systems . Sonogashira couplings with terminal alkynes require copper iodide co-catalysis, achieving 70–85% yields in acetonitrile.
Nucleophilic Displacements
The chlorine atom at position 5 is susceptible to nucleophilic substitution. Treatment with sodium methoxide in methanol replaces chlorine with methoxy, forming 2,5-diethoxy-1-fluoro-3-iodobenzene. Amine nucleophiles like piperidine require polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) for effective displacement.
Applications in Scientific Research
Medicinal Chemistry
The compound’s halogen-rich structure makes it a precursor to bioactive molecules. It serves as a key intermediate in synthesizing kinase inhibitors, where the iodine atom enables late-stage diversification via cross-coupling. Derivatives bearing fluoro substituents exhibit enhanced blood-brain barrier penetration, a critical feature in central nervous system (CNS) drug development .
Materials Science
In polymer chemistry, it acts as a monomer for poly(arylene ether)s. Copolymerization with bisphenol A under Ullmann conditions produces high-performance thermoplastics with glass transition temperatures () exceeding 200°C. The iodine moiety’s heavy atom effect is exploited in organic light-emitting diodes (OLEDs), where it enhances intersystem crossing for phosphorescent emission .
Analytical Standards
Calibration standards incorporating this compound are used in gas chromatography-mass spectrometry (GC-MS) to quantify halogenated pollutants. Its distinct isotopic pattern (from iodine’s and ) facilitates trace analysis in environmental samples .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, , 1H, H-4), 6.95 (d, , 1H, H-6), 4.12 (q, , 2H, OCH₂), 1.43 (t, , 3H, CH₃). The deshielded H-4 resonance (δ 7.21) reflects para-iodine anisotropy, while H-6’s upfield shift (δ 6.95) arises from fluorine’s -I effect .
¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C-O), 140.2 (C-I), 135.8 (C-Cl), 128.4 (C-F), 115.7–122.3 (aromatic carbons), 63.8 (OCH₂), 14.9 (CH₃). The C-I signal at δ 140.2 is characteristic of aryl iodides.
Infrared Spectroscopy
IR (ATR, cm⁻¹): 1245 (C-O-C stretch), 1098 (C-F), 560 (C-I). The absence of N-H or O-H stretches confirms the absence of amine or alcohol impurities.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at , with isotopic peaks at (chlorine) and (iodine). Fragmentation patterns reveal sequential loss of ethoxy (-46 Da) and iodine (-127 Da) groups .
Future Research Directions
Green Synthesis Pathways
Current efforts aim to replace traditional halogenation reagents with electrochemical methods. Anodic iodination in ionic liquids shows promise for reducing waste generation, with preliminary yields of 58% . Photocatalytic approaches using visible light and eosin Y as a catalyst are under investigation for fluorine incorporation.
Biomedical Applications
Ongoing studies explore radiolabeled derivatives for positron emission tomography (PET) imaging. Isotopic exchange with provides a route to tumor-targeting radiopharmaceuticals, leveraging the compound’s inherent biodistribution properties.
Computational Modeling
Density functional theory (DFT) calculations predict regioselectivity in substitution reactions. Models using the B3LYP/6-311+G(d,p) basis set accurately reproduce experimental NMR chemical shifts, aiding in reaction mechanism elucidation .
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